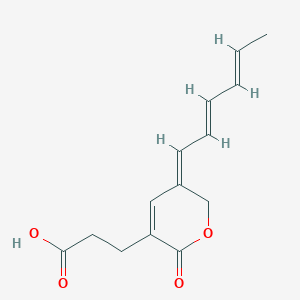

Gelastatin B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Gelastatin B is a natural product found in Westerdykella multispora with data available.

Scientific Research Applications

Matrix Metalloproteinase Inhibition

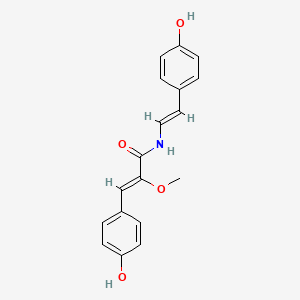

Gelastatin B, alongside gelastatin A, has been identified as having significant matrix metalloproteinase (MMP)-inhibitory activities. Research by Cho et al. (2002) showed that synthetic analogues of gelastatin, which replaced the conjugated triene unit with a benzylidene group, demonstrated MMP-inhibitory activities comparable to the natural products. This positions this compound as a potential lead in the search for therapeutically useful MMP inhibitors (Cho et al., 2002).

Biomaterials and Tissue Engineering

This compound derivatives, such as Gelatin methacryloyl (GelMA), have found extensive applications in tissue engineering and regenerative medicine. According to Sheikhi et al. (2019), GelMA, synthesized from gelatin, mimics the structure of the extracellular matrix and has been utilized in cell therapy, bioprinting, and organoid development. This derivative provides a versatile biorthogonal platform for a range of biomedical applications due to its mechanical resilience and microporous environment (Sheikhi et al., 2019).

Yue et al. (2015) also highlight the use of GelMA hydrogels in various biomedical applications. These hydrogels closely resemble the properties of native extracellular matrix and can be processed using different methodologies like micromolding, photomasking, and bioprinting, making them suitable for tissue engineering applications (Yue et al., 2015).

Nanoparticle Applications

Gelatin nanoparticles, including those derived from gelastatin, have been widely used in biomedical sciences for targeted drug and gene delivery. Yasmin et al. (2017) detail the applications of gelatin nanoparticles in targeting various diseases, including cancer, tuberculosis, and brain disorders. Their ability to cross the blood-brain barrier makes them a promising candidate for targeting brain disorders (Yasmin et al., 2017).

Regenerative Medicine

Gelatin-based materials, such as those derived from gelastatin, have been actively utilized in regenerative medicine. Rose et al. (2014) discuss the use of gelatin in ocular tissue engineering, where it has been employed as cell-sheet carriers, bio-adhesives, and bio-artificial grafts due to its biocompatibility and low cost (Rose et al., 2014).

Nezhadi et al. (2009) explore gelatin's use in cancer gene therapy, showing that modified gelatin can offer a safe and efficient strategy for the systemic administration of therapeutic genes to solid tumors, providing a potential pathway for gelatin-based cancer gene therapy (Nezhadi et al., 2009).

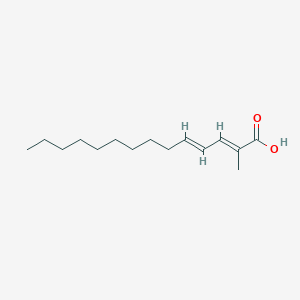

Properties

Molecular Formula |

C14H16O4 |

|---|---|

Molecular Weight |

248.27 g/mol |

IUPAC Name |

3-[(5Z)-5-[(2E,4E)-hexa-2,4-dienylidene]-2-oxopyran-3-yl]propanoic acid |

InChI |

InChI=1S/C14H16O4/c1-2-3-4-5-6-11-9-12(7-8-13(15)16)14(17)18-10-11/h2-6,9H,7-8,10H2,1H3,(H,15,16)/b3-2+,5-4+,11-6- |

InChI Key |

ACFXHMLFZGREFW-FOZCRLHDSA-N |

Isomeric SMILES |

C/C=C/C=C/C=C/1\COC(=O)C(=C1)CCC(=O)O |

Canonical SMILES |

CC=CC=CC=C1COC(=O)C(=C1)CCC(=O)O |

Synonyms |

gelastatin B |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

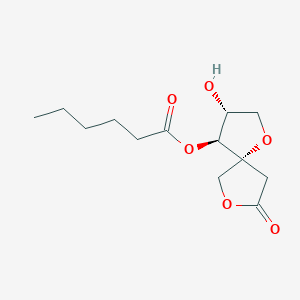

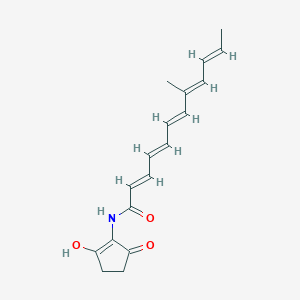

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4R,4aS,8aR,17aS)-13-amino-12-(butan-2-yl)-10-chloro-1,15,16-trihydroxy-4-methoxy-4a,8a,13,17a-tetrahydro-1H-chromeno[2',3':6,7][1,3]dioxino[4',5',6':4,5]naphtho[2,1-g]isoquinoline-14,17(4H,9H)-dione](/img/structure/B1248348.png)

![1,4,6,8-Tetramethylfuro[2,3-h]quinolin-2(1h)-one](/img/structure/B1248350.png)

![Oxazolo[4,5-b]pyridine](/img/structure/B1248351.png)

![2-Ethyl-3-propyl-11-azatricyclo[5.3.1.04,11]undeca-1,3-diene](/img/structure/B1248359.png)